(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide
Description
Properties
IUPAC Name |
(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-15(2)19-10-8-17(9-11-19)12-13-23(21,22)20-14-18-6-4-16(3)5-7-18/h4-13,15,20H,14H2,1-3H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZCWFORUDAGRE-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide typically involves the following steps:
Formation of the Ethene Backbone: The ethene backbone can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethene.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a sulfonyl chloride intermediate, which reacts with an amine to form the sulfonamide linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Wittig Reaction: Utilizing large reactors to carry out the Wittig reaction under controlled conditions.
Sulfonylation Process: Employing sulfonyl chloride and amine in a continuous flow reactor to ensure efficient and consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction of the ethene group can yield the corresponding alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Epoxides and Diols: From oxidation reactions.
Alkanes: From reduction reactions.
Substituted Sulfonamides: From nucleophilic substitution reactions.
Scientific Research Applications
(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interaction of sulfonamide-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism by which (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding.
Pathways Involved: It can modulate signaling pathways by interacting with key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s key structural differentiators are its 4-methylbenzylamine and 4-isopropylphenyl groups. Comparisons with analogues highlight the impact of substituent electronic and steric properties:
Key Observations :
Physicochemical Properties
Melting points (mp) and synthetic yields reflect substituent effects on crystallinity and reaction efficiency:
Biological Activity
(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide, a compound with sulfonamide functional groups, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H23NO2S |
| CAS Number | 478032-19-8 |
| Molecular Weight | 333.46 g/mol |
The sulfonamide group is significant for its known antibacterial properties, while the aromatic rings may contribute to additional biological interactions.
Antimicrobial Properties
Sulfonamides are well-known for their antibacterial effects. Research indicates that compounds with similar sulfonamide structures can exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that certain sulfonamide derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
Cardiovascular Effects
Recent studies have explored the effects of sulfonamide derivatives on cardiovascular parameters. One study demonstrated that specific benzene sulfonamides could alter perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest potential cardiovascular applications for compounds like (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide, although direct evidence is still needed.
Case Studies and Research Findings
- Antibacterial Activity : A review highlighted various sulfonamide compounds demonstrating efficacy against coxsackievirus B and other pathogens, suggesting that (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide could be explored in similar contexts .
- Cardiovascular Impact : A study involving 4-(2-aminoethyl)-benzenesulfonamide indicated that this class of compounds could decrease perfusion pressure and coronary resistance, hinting at possible therapeutic uses in cardiovascular conditions .
- Computational Studies : Computational methods such as quantitative structure-activity relationship (QSAR) modeling have been proposed to predict the pharmacological effects based on chemical structure, which could be applied to further investigate (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide .
Future Directions
Given the structural characteristics and preliminary findings related to similar compounds, future research should focus on:
- In vitro and In vivo Studies : Conducting detailed biological assays to evaluate the antimicrobial and cardiovascular effects specifically attributed to (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide.
- Mechanistic Studies : Investigating the exact mechanisms by which this compound interacts with biological targets, utilizing techniques such as molecular docking and high-throughput screening.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
